

# Inavolisib: A New Frontier in PI3K Inhibition with Unprecedented Selectivity for PI3Kα

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | PI3K-IN-35 |           |
| Cat. No.:            | B12400824  | Get Quote |

#### For Immediate Release

A novel phosphoinositide 3-kinase (PI3K) inhibitor, inavolisib (GDC-0077), is demonstrating a remarkable and potent selectivity for the PI3Kα isoform, heralding a potential paradigm shift in targeted cancer therapy. This comparison guide provides an in-depth analysis of inavolisib's selectivity profile against other PI3K inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. The PI3K family is divided into several classes, with Class I being the most implicated in cancer. Class I PI3Ks comprise four isoforms:  $\alpha$ ,  $\beta$ ,  $\delta$ , and  $\gamma$ . While pan-PI3K inhibitors have been developed, their lack of specificity can lead to off-target effects and toxicity. The development of isoform-selective inhibitors represents a more refined strategy to target cancer cells while minimizing collateral damage to healthy tissues.

## The PI3K Signaling Pathway

The PI3K pathway is activated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates,



leading to the regulation of various cellular processes, including cell cycle progression, apoptosis, and metabolism.



Click to download full resolution via product page

PI3K Signaling Pathway Diagram

## **Comparative Selectivity of PI3K Inhibitors**

Inavolisib exhibits an exceptionally high degree of selectivity for the PI3K $\alpha$  isoform. Biochemical assays have determined its half-maximal inhibitory concentration (IC50) for PI3K $\alpha$  to be a mere 0.038 nM.[2] Furthermore, it is reported to be over 300-fold more selective for



PI3K $\alpha$  compared to the other Class I isoforms ( $\beta$ ,  $\delta$ , and  $\gamma$ ).[2][3] This level of selectivity is a significant advancement over many existing PI3K inhibitors.

The following table provides a comparative summary of the inhibitory activities of inavolisib and other notable PI3K inhibitors across the four Class I isoforms.

| Inhibitor                 | Pl3Kα (IC50/Ki,<br>nM) | PI3Kβ (IC50/Ki,<br>nM) | PI3Kδ (IC50/Ki,<br>nM) | PI3Ky (IC50/Ki,<br>nM) |
|---------------------------|------------------------|------------------------|------------------------|------------------------|
| Inavolisib (GDC-<br>0077) | 0.038                  | >11.4                  | >11.4                  | >11.4*                 |
| Alpelisib<br>(BYL719)     | 5[4] / 4.6[5]          | 1156[5]                | 290[5]                 | 250[5]                 |
| Taselisib (GDC-<br>0032)  | 0.29 (Ki)[6]           | 9.1 (Ki)[6]            | 0.12 (Ki)[6]           | 0.97 (Ki)[6]           |
| Pictilisib (GDC-0941)     | 3[7][8][9]             | 33[7][8]               | 3[7][8][9]             | 75[7][8]               |

<sup>\*</sup>Values for PI3K $\beta$ ,  $\delta$ , and  $\gamma$  for Inavolisib are estimated based on the reported >300-fold selectivity compared to PI3K $\alpha$ .

## **Experimental Protocols**

The determination of the inhibitory activity of these compounds is predominantly performed using in vitro kinase assays. A widely accepted method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

## **ADP-Glo™** Kinase Assay for PI3K Isoform Selectivity

This protocol outlines the general steps for assessing the IC50 of a test compound against the four Class I PI3K isoforms.

- 1. Reagents and Materials:
- Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Ky enzymes



- Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
- Adenosine triphosphate (ATP)
- ADP-Glo<sup>™</sup> Kinase Assay Kit (containing ADP-Glo<sup>™</sup> Reagent and Kinase Detection Reagent)
- Test compound (e.g., inavolisib) serially diluted in DMSO
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 0.03% CHAPS, 2 mM DTT)
- 384-well white assay plates
- 2. Assay Procedure:
- Enzyme/Substrate Preparation: Prepare a solution of each PI3K isoform and the PIP2 substrate in the assay buffer.
- Compound Dispensing: Add a small volume (e.g., 1 μL) of the serially diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
- Reaction Initiation: Add the enzyme/substrate mixture to each well to start the kinase reaction.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
- Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This
  reagent terminates the kinase reaction and depletes the remaining ATP. Incubate for 40
  minutes at room temperature.
- ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each
  well. This reagent converts the ADP generated in the kinase reaction back to ATP and
  contains luciferase and luciferin to produce a luminescent signal proportional to the amount
  of ADP. Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate reader.



#### 3. Data Analysis:

- The luminescence readings are converted to the percentage of kinase activity relative to the vehicle control.
- The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

## **Summary**

Inavolisib (GDC-0077) stands out as a highly potent and selective inhibitor of the PI3K $\alpha$  isoform. Its sub-nanomolar IC50 for PI3K $\alpha$  and its remarkable >300-fold selectivity over other Class I isoforms represent a significant advancement in the field of targeted cancer therapy.[2] This high degree of selectivity is anticipated to translate into a wider therapeutic window, potentially leading to improved efficacy and reduced side effects in patients with PIK3CA-mutated cancers. The data presented in this guide underscores the potential of inavolisib as a best-in-class PI3K $\alpha$  inhibitor and warrants its continued investigation in clinical settings.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC



[pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Inavolisib: A New Frontier in PI3K Inhibition with Unprecedented Selectivity for PI3Kα]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400824#selectivity-of-a-new-pi3k-inhibitor-across-pi3k-isoforms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com